Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

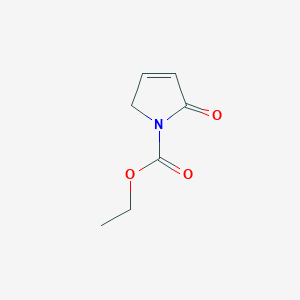

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 3988-84-9) is a monocyclic pyrrole derivative featuring a five-membered lactam ring with an ester substituent at the N1 position and a ketone group at the C2 position. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. The compound is a key intermediate in medicinal and organic chemistry, often utilized in the synthesis of heterocyclic frameworks due to its reactive α,β-unsaturated carbonyl system. Its structural simplicity allows for versatile functionalization, making it valuable in drug discovery and materials science .

Properties

CAS No. |

3988-84-9 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 5-oxo-2H-pyrrole-1-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3 |

InChI Key |

XDDSJWOMKVJYET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) represent a streamlined approach to constructing the pyrrolidinone core. A seminal method for synthesizing ethyl 4-(hetero)phenyl-2,5-dihydro-1H-pyrrole-3-carboxylates involves the condensation of sodium diethyl oxalacetate, methylamine, and aldehydes in ethanol under reflux (30 minutes). The reaction proceeds via initial imine formation, followed by cyclization to yield 2,3-dioxopyrrolidines . While this method targets aryl-substituted derivatives, substituting formaldehyde for aryl aldehydes could theoretically yield the unsubstituted ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Catalyst: None (self-condensation)

Limitations:

-

Sensitivity to aldehyde steric and electronic properties.

-

Requires post-reduction steps to convert dioxo intermediates to the mono-oxo target.

Bromination and Ring-Closure Approaches

A patent describing the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester offers insights into bromination-mediated strategies. The process involves:

-

Bromination of Propionaldehyde: Propionaldehyde reacts with bromine in dichloromethane at 0–50°C to form 2-bromopropanal.

-

Ring-Closure with Ethyl Acetoacetate: 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo cyclization at 0–50°C to yield the pyrrole derivative.

Adaptation for Target Compound:

Replacing propionaldehyde with a non-methylated aldehyde (e.g., acetaldehyde) and omitting substituents on ethyl acetoacetate could direct the synthesis toward this compound.

Optimization Parameters:

Advantages:

-

Scalable for industrial production.

-

Utilizes inexpensive reagents (bromine, ethyl acetoacetate).

Acid-Catalyzed Cyclization Techniques

Crystallographic studies of related pyrrolidinones highlight acid-mediated cyclization as a viable route. For instance, refluxing γ-lactam precursors with ethanolamine in ethanol containing formic acid (12 hours) yields functionalized pyrrolidines. Applying similar conditions to a diketone precursor, such as diethyl oxalate, could facilitate the formation of the 2-oxo group.

Proposed Pathway:

-

Condensation: Ethyl glyoxylate and a β-ketoester (e.g., ethyl acetoacetate) react in acidic ethanol.

-

Cyclization: Intramolecular amidation forms the pyrrolidinone ring.

Critical Parameters:

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for producing this compound:

*Reported yields for analogous compounds.

†Theoretical estimate based on similar reactions.

Key Observations:

-

Bromination methods offer superior scalability but require hazardous bromine handling.

-

Acid-catalyzed routes avoid toxic reagents but may necessitate stringent pH control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibit promising antimicrobial properties. A study highlighted the synthesis of various pyrrole derivatives, which showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis, making these compounds potential candidates for new antibiotic development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

Synthesis of Pyrrole Derivatives

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various pyrrole derivatives through reactions such as cyclocondensation and acylation. For instance, it has been successfully employed in the synthesis of complex molecules by reacting with different amines and aldehydes under controlled conditions .

Catalytic Applications

The compound has also shown utility as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity (2022) | Demonstrated effectiveness against multiple bacterial strains | Potential for new antibiotic development |

| Research on Anti-inflammatory Effects (2023) | Inhibition of TNF-alpha and IL-6 production | Possible treatment for inflammatory diseases |

| Synthesis Methodology (2024) | Developed new synthetic routes using this compound | Enhanced efficiency in producing complex organic compounds |

Mechanism of Action

The mechanism by which ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the compound’s observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and analogous pyrrole-based compounds.

Table 1: Comparative Analysis of Pyrrole Derivatives

Key Comparative Insights

Structural Complexity and Reactivity: The monocyclic this compound exhibits greater flexibility and reactivity in nucleophilic additions compared to its bicyclic analog (e.g., Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate), which is constrained by its fused-ring system . The presence of a second ketone group in Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate increases its electrophilicity, enabling regioselective functionalization at C3 or C4 positions .

Synthetic Accessibility :

- This compound is synthesized via straightforward cyclization reactions, while the bicyclic analog requires multi-step protocols involving hydrogenation and acid catalysis, leading to lower yields (~45% combined yield for isomers) .

- Antimalarial pyrrolones (e.g., Ethyl (5E)-5-[[2,5-dimethyl-1-aryl-pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate) demand aryl substituents for bioactivity, complicating their synthesis compared to the parent compound .

Functional and Pharmacological Profiles :

- The bicyclic Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate’s rigid structure enhances blood-brain barrier penetration, making it suitable for neuroactive agents .

- This compound lacks the extended conjugation or aryl groups found in antimalarial analogs, limiting its direct pharmacological utility but retaining versatility as a synthetic precursor .

Biological Activity

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. The presence of the carbonyl group and the ethyl ester moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 µg/mL |

| Ethyl 2-oxo derivatives | Escherichia coli | 12.5 µg/mL |

These findings suggest that the compound can serve as a lead for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 2-oxo derivatives. Modifications to the pyrrole ring or substituents can significantly influence their potency:

- Substituent Variation : The introduction of halogenated phenyl groups has been shown to enhance antibacterial activity.

- Ring Modifications : Altering the nitrogen atom's position within the pyrrole ring can lead to variations in anticancer efficacy.

Case Study 1: Antibacterial Efficacy

In a recent experiment, this compound was tested against multi-drug resistant Staphylococcus aureus. The compound exhibited an MIC of 3.12 µg/mL, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

A series of derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells. The most active compound showed an IC50 value of 10.5 µM, indicating promising anticancer activity and warranting further investigation into its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions involving pyrrole derivatives and activated carbonyl reagents. For example, similar structures are prepared using ethyl 3-methyl-1H-pyrrole-2-carboxylate and acyl chlorides under reflux in anhydrous solvents like DCM or THF, followed by purification via column chromatography . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Low yields (e.g., 21–23% in related syntheses) may arise from side reactions or incomplete purification. Techniques like microwave-assisted synthesis or catalytic additives (e.g., DMAP) can improve efficiency .

Q. What spectroscopic methods are critical for characterizing this compound, and how should data be interpreted?

Key methods include:

- ¹H NMR : Signals for the ethyl ester group (δ ~4.2–4.3 ppm, quartet; δ ~1.3 ppm, triplet) and pyrrole protons (δ ~6.3–7.5 ppm) confirm the core structure. Anisotropic effects in the pyrrole ring may cause splitting .

- ESIMS : Molecular ion peaks (e.g., m/z 402.2 for derivatives) validate the molecular weight. Fragmentation patterns help identify substituents .

- LCMS/HPLC : Purity >95% is standard for research-grade material, with retention times calibrated against reference standards .

Q. How can researchers resolve contradictions in crystallographic data during structure elucidation?

Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Use programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) to model anisotropic displacement parameters and validate hydrogen bonding networks. Cross-validate results with DFT-calculated geometries to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective for designing biologically active derivatives of this compound?

Derivatization focuses on modifying the pyrrole ring or ester group to enhance bioactivity. For example:

- Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to improve metabolic stability .

- Replace the ethyl ester with a methyl or tert-butyl group to alter lipophilicity and bioavailability .

- Use multi-component reactions (e.g., Ugi or Passerini reactions) to generate hybrid structures with indole or pyridine moieties, which are prevalent in pharmaceuticals .

Q. How can computational methods (e.g., DFT) predict and explain reactivity or spectroscopic behavior?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Vibrational frequencies to assign IR/Raman peaks, particularly for carbonyl (C=O) and pyrrole ring stretches .

- NMR chemical shifts via gauge-including atomic orbital (GIAO) methods, which correlate with experimental δ values within ±0.5 ppm .

Q. What advanced crystallographic techniques address challenges in resolving hydrogen bonding or disorder?

For disordered structures:

Q. How should researchers analyze low catalytic efficiency in reactions involving this compound?

Low catalytic turnover may stem from steric hindrance at the pyrrole nitrogen or poor leaving-group ability of the ester. Solutions include:

- Screening ionic liquid catalysts (e.g., imidazolium salts) to stabilize transition states .

- Employing Hammett plots to correlate substituent effects with reaction rates.

- Using kinetic isotope effects (KIEs) to probe rate-determining steps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.